2-Methyl-3-(2-methylpropyl)piperidine
Description
2-Methyl-3-(2-methylpropyl)piperidine is a piperidine derivative characterized by a methyl group at the 2-position and a 2-methylpropyl (isobutyl) group at the 3-position of the piperidine ring. This compound belongs to a broader class of substituted piperidines, which are widely studied for their pharmacological and biochemical properties. Piperidine derivatives often exhibit modulatory effects on neuronal receptors (e.g., nicotinic acetylcholine receptors, opioid receptors) or fungicidal activity, depending on substituent patterns .
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
2-methyl-3-(2-methylpropyl)piperidine |
InChI |
InChI=1S/C10H21N/c1-8(2)7-10-5-4-6-11-9(10)3/h8-11H,4-7H2,1-3H3 |
InChI Key |
HZPKFUWGNLDKMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCN1)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(2-methylpropyl)piperidine typically involves the hydrogenation of pyridine derivatives. One common method includes the use of palladium or rhodium catalysts under hydrogenation conditions . Another approach involves the use of transition-metal-free strategies, such as the cross-coupling of pyrrole rings with acyl (bromo)acetylenes followed by intramolecular cyclization .
Industrial Production Methods: Industrially, the compound can be produced through the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is favored due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(2-methylpropyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of N-alkylated piperidine derivatives.
Scientific Research Applications
2-Methyl-3-(2-methylpropyl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-methylpropyl)piperidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues in Neuronal Nicotinic Acetylcholine Receptor (nAChR) Modulation
Piperidine derivatives with substituents on the nitrogen atom and aromatic ester groups have been explored for their effects on nAChRs. Key findings include:
- KAB-18: Contains a phenylpropyl group on the piperidine nitrogen, resulting in moderate potency (IC₅₀ = 10.2 μM) but significant non-nAChR-related actions (≥90%) .
- COB-3: Replaces the phenylpropyl group with a smaller alkyl substituent, leading to a 14-fold increase in potency and elimination of non-nAChR effects .
- PPB-6 and PPB-9 : Feature small alkyl groups (isopropyl or ethyl) on the piperidine nitrogen combined with bulky benzoyl groups. These compounds demonstrate enhanced potency without off-target effects, highlighting the synergy between small N-alkyl groups and large aromatic esters .
However, its lack of aromatic ester moieties distinguishes it from COB-3 and PPB-6/9, which rely on biphenyl or benzyl groups for enhanced activity .
Table 1: Key nAChR Modulators and Substituent Effects
| Compound | Piperidine Substituents | IC₅₀ (μM) | Non-nAChR Actions |
|---|---|---|---|
| KAB-18 | N-Phenylpropyl | 10.2 | ≥90% |
| COB-3 | N-Small alkyl, biphenyl ester | 0.73 | None |
| PPB-6 | N-Isopropyl, benzyl-succinimide | N/A | Low |
| Target Compound | 2-Methyl-3-(2-methylpropyl) | Data pending | Theoretical low |
Opioid Receptor Antagonists: JDTic Analogues
Piperidine derivatives with 2-methylpropyl groups have been optimized for κ-opioid receptor antagonism:
- Compound 8e: Features a 2-methylpropyl group and methyl substitution on the piperidine ring, achieving subnanomolar potency (Kₑ = 0.03 nM) with high κ-receptor selectivity .
- Compound 8a : Similar structure with a 2-methylbutyl group, showing comparable potency (Kₑ = 0.03 nM) .
The absence of polar functional groups, however, may limit receptor affinity .
Fungicidal Piperidine Derivatives: Fenpropidine
Fenpropidine (1-{3-[4-(1,1-dimethylethyl)phenyl]-2-methylpropyl}piperidine) is a fungicide with structural similarities to the target compound:
- Substituents : A bulky 4-tert-butylphenyl group at the 3-position and a methylpropyl chain .
- Activity : Effective against powdery mildew due to lipophilic substituents enhancing membrane penetration .
Comparison with Target Compound : The target compound’s simpler 2-methylpropyl group may reduce fungicidal efficacy compared to Fenpropidine’s tert-butylphenyl moiety. However, its smaller substituents could improve solubility for pharmacological applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methyl-3-(2-methylpropyl)piperidine, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution on a pre-functionalized piperidine ring. For example, introducing the 2-methylpropyl group at the 3-position of 2-methylpiperidine using alkyl halides (e.g., 2-methylpropyl bromide) under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Purification via fractional distillation or column chromatography is recommended due to potential byproducts .
- Key Considerations : Monitor reaction progress using TLC or GC-MS. Optimize stoichiometry to minimize side reactions like over-alkylation.
Q. How can researchers characterize the structural purity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Analyze and spectra to confirm substituent positions and rule out stereoisomers.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention times and fragmentation patterns with standards (e.g., piperidine derivatives in pyrolysis studies) .
- Elemental Analysis : Validate molecular formula consistency.
Q. What safety precautions are critical when handling this compound, given limited toxicity data?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts (e.g., toxic fumes during combustion) .
- Emergency Protocols : In case of skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., palladium with chiral ligands) to induce enantioselectivity during alkylation.
- Chromatographic Resolution : Use chiral stationary phases (e.g., amylose-based columns) to separate diastereomers, as seen in related piperidine hydrochloride derivatives .
- Computational Modeling : Predict steric effects using DFT calculations to optimize reaction pathways .
Q. What strategies address contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer :
- Dose-Response Studies : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Target Validation : Use CRISPR knockouts or siRNA to confirm specificity in biological assays (e.g., fungicidal activity linked to sterol biosynthesis inhibition, as in fenpropidin analogs) .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ values) to isolate experimental variables.
Q. How can computational methods predict the environmental persistence of this compound?
- Methodological Answer :
- QSAR Modeling : Estimate biodegradation half-lives using quantitative structure-activity relationship models (e.g., EPI Suite).
- Molecular Dynamics Simulations : Assess soil mobility by calculating log (octanol-water partition coefficient) and adsorption coefficients .
- Metabolite Tracking : Use LC-HRMS to identify degradation products in simulated environmental matrices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
